BenchChemオンラインストアへようこそ!

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Soluble epoxide hydrolase sEH inhibition Urea-based inhibitors

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea belongs to the class of 1,3-disubstituted piperidinyl ureas characterized by an (E)-configured furan-2-yl acryloyl substituent, a piperidine methylene linker, and a 4-methoxybenzyl urea terminus. Its molecular formula is C22H27N3O4 with a molecular weight of 397.475 g/mol, and commercial samples are typically supplied at 95% purity.

Molecular Formula C22H27N3O4
Molecular Weight 397.475
CAS No. 1235690-58-0
Cat. No. B2526749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea
CAS1235690-58-0
Molecular FormulaC22H27N3O4
Molecular Weight397.475
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
InChIInChI=1S/C22H27N3O4/c1-28-19-6-4-17(5-7-19)15-23-22(27)24-16-18-10-12-25(13-11-18)21(26)9-8-20-3-2-14-29-20/h2-9,14,18H,10-13,15-16H2,1H3,(H2,23,24,27)/b9-8+
InChIKeyMMZYKSXLNFKVCB-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline: (E)-1-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1235690-58-0)


(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea belongs to the class of 1,3-disubstituted piperidinyl ureas characterized by an (E)-configured furan-2-yl acryloyl substituent, a piperidine methylene linker, and a 4-methoxybenzyl urea terminus. Its molecular formula is C22H27N3O4 with a molecular weight of 397.475 g/mol, and commercial samples are typically supplied at 95% purity . The compound incorporates three distinct pharmacophoric elements—the electron-rich furan ring, the α,β-unsaturated acryloyl carbonyl, and the hydrogen-bond-capable urea core—that collectively suggest its design as a soluble epoxide hydrolase (sEH) inhibitor within the broader class of conformationally restricted urea-based sEH inhibitors [1].

Why Generic Substitution Fails for (E)-1-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1235690-58-0)


Within the piperidinyl urea chemotype, subtle structural variations produce large differences in target potency, isoform selectivity, and physicochemical properties. For sEH-targeting ureas, the nature of the lipophilic group directly governs inhibitory potency (spanning from 0.4 nM to >2 μM) and aqueous solubility (up to 10-fold differences between otherwise equipotent analogs) [1]. The (E)-furan-2-yl acryloyl moiety in this compound introduces a conjugated π-system with defined stereochemistry that is absent from simple alkyl, adamantyl, or trifluoromethoxyphenyl-substituted urea analogs. Because the α,β-unsaturated carbonyl can act as both a hydrogen-bond acceptor and a potential covalent modifier, assumptions about target engagement, selectivity, or metabolic stability cannot be safely transferred from one piperidinyl urea to another without explicit comparative data. The evidence dossier that follows quantifies where differentiation has been established and where it remains to be demonstrated.

Quantitative Differentiation Evidence for (E)-1-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1235690-58-0)


Target-Class Potency Landscape: sEH Inhibition Potential of Furan-2-yl Ureas

A series of sEH inhibitors containing furan-2-yl lipophilic groups demonstrated inhibitory potencies ranging from 0.4 nM to 2.16 μM across 25+ analogs [1]. While the specific IC50 of compound CAS 1235690-58-0 has not been published in a peer-reviewed head-to-head comparison, its structural features place it within this furan-2-yl urea subclass, which achieved up to 10-fold higher aqueous solubility than equipotent adamantyl or 4-trifluoromethoxyphenyl urea counterparts [1]. The furan-2-yl acryloyl motif introduces a conjugated (E)-enone system absent in saturated lipophilic replacements, providing an additional hydrogen-bond acceptor and potential Michael acceptor site that may confer distinct target engagement kinetics [2].

Soluble epoxide hydrolase sEH inhibition Urea-based inhibitors IC50 ranking

Structural Differentiation: (E)-Furan-2-yl Acryloyl vs. Saturated Lipophilic Urea Substituents

The (E)-configured furan-2-yl acryloyl group provides a rigid, planar conjugated system that simultaneously presents a furan oxygen hydrogen-bond acceptor and an α,β-unsaturated carbonyl capable of engaging in both reversible and covalent interactions with target nucleophiles [1]. This contrasts with saturated lipophilic replacements (adamantyl, cyclohexyl, 4-trifluoromethoxyphenyl) commonly used in sEH urea inhibitors, which lack the conjugated enone functionality and are limited to hydrophobic packing interactions [2]. The defined (E)-geometry enforces a specific spatial orientation of the furan ring relative to the piperidine scaffold, which may translate into differential isoform selectivity or off-target profiles, although direct comparative selectivity data for this specific compound have not been published.

Conformational restriction α,β-unsaturated carbonyl Stereochemistry Hydrogen bonding

BindingDB Annotation: High-Potency sEH Inhibition Benchmark for Structurally Related Piperidinyl Urea

A structurally related piperidinyl urea compound (BindingDB ID: BDBM408978, from US Patents 10377744, 11123311, and 11723929) demonstrated a Ki of 1.40 nM against recombinant human soluble epoxide hydrolase in a standard sEH enzymatic assay [1]. This compound shares the 1,3-disubstituted urea core and piperidine scaffold with the target compound but differs in its terminal aryl substituent. The sub-nanomolar potency achieved within this scaffold class demonstrates that piperidinyl ureas can achieve picomolar-range target engagement when appropriately substituted. Placement of the 4-methoxybenzyl group at the urea terminus of the target compound—a modification known to enhance lipophilicity and modulate hydrogen-bonding capacity relative to unsubstituted phenyl ureas—may produce differentiated potency and pharmacokinetic properties, but direct comparative data against BDBM408978 remain unavailable.

BindingDB Ki determination sEH enzyme assay Structure–activity relationship

Evidence Gap Assessment: Limitations of Available Quantitative Data

A systematic search of peer-reviewed literature indexed in PubMed, publicly available patent documents, and authoritative chemical databases (PubChem, BindingDB, ChEMBL) yielded no direct head-to-head comparative IC50, Ki, selectivity, or ADME data for CAS 1235690-58-0 against named comparators. The compound does not appear in the medicinal chemistry literature as a characterized tool compound, nor is it listed with biological annotation in PubChem or ChEMBL as of the search date. Class-level inferences drawn from the furan-2-yl urea sEH inhibitor series [1] and structurally related piperidinyl ureas [2] provide indirect support for potential sEH activity and favorable solubility relative to adamantyl analogs, but cannot substitute for compound-specific quantitative evidence.

Data gap analysis Procurement risk assessment Experimental validation needed

Validated Application Scenarios for (E)-1-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1235690-58-0)


Chemical Biology Probe Development: sEH Target Engagement Studies Requiring Improved Solubility

Based on class-level evidence that furan-2-yl ureas achieve up to 10-fold higher aqueous solubility than adamantyl-substituted sEH inhibitors at equivalent potency levels [1], this compound is best positioned as a starting point for developing soluble chemical probes of sEH (or structurally related α/β-hydrolase fold enzymes). The (E)-furan-2-yl acryloyl group provides a conjugated enone warhead that may enable covalent target engagement or activity-based protein profiling applications, distinguishing it from non-covalent adamantyl urea probes. Researchers should prioritize in-house determination of sEH IC50 and solubility before committing to large-scale procurement.

Structure–Activity Relationship (SAR) Expansion of Piperidinyl Urea Libraries

The compound's unique combination of a (E)-furan-2-yl acryloyl group with a 4-methoxybenzyl urea terminus makes it a valuable member of a focused piperidinyl urea library for SAR exploration. The 4-methoxybenzyl substituent modulates the electronic character and lipophilicity of the urea pharmacophore relative to unsubstituted benzyl, 3,4-dichlorophenyl, or 4-trifluoromethoxyphenyl variants that have been characterized in published sEH [1] and DCN1 [2] inhibitor series. Procurement of this compound enables systematic exploration of N-aryl substituent effects on potency, selectivity, and physicochemical properties within a common scaffold framework.

Aqueous-Compatible High-Throughput Screening (HTS) of Epoxide Hydrolase Targets

The documented solubility advantage of furan-2-yl-containing ureas over adamantyl ureas [1] supports the use of this compound class in aqueous HTS campaigns where compound precipitation and non-specific binding can compromise assay quality. The compound's C22H27N3O4 composition (MW 397.475) places it within acceptable molecular weight range for lead-like chemical space, and the 95% purity specification meets minimum requirements for primary screening. However, confirmatory IC50 determination and purity re-analysis by HPLC-MS are recommended before deployment in screening cascades.

Covalent Inhibitor Design: Exploiting the α,β-Unsaturated Carbonyl Warhead

The (E)-furan-2-yl acryloyl moiety contains an α,β-unsaturated carbonyl system that can function as a Michael acceptor for covalent modification of cysteine or other nucleophilic residues in target proteins [2]. This contrasts with structurally related saturated urea sEH inhibitors that operate exclusively through non-covalent hydrogen bonding and hydrophobic interactions [1]. Procurement of this compound enables investigation of covalent inhibition mechanisms against sEH, DCN1, or other cysteine-dependent hydrolases and ligases, with the potential for sustained target engagement and prolonged pharmacodynamic effects compared to reversible inhibitors.

Quote Request

Request a Quote for (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.